molecular formula C20H32O3 B593983 (±)5,6-DHET lactone CAS No. 213126-92-2

(±)5,6-DHET lactone

Cat. No.: B593983
CAS No.: 213126-92-2
M. Wt: 320.473
InChI Key: FVXUUVSFGPLNBJ-QNEBEIHSSA-N
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Description

Overview of Polyunsaturated Fatty Acid Metabolism and Eicosanoid Pathways

The journey to (±)5,6-DHET lactone begins with the metabolism of PUFAs. These fatty acids are essential components of cell membranes and serve as precursors to a diverse family of bioactive molecules. mdpi.com The transformation of PUFAs into eicosanoids occurs through three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. mdpi.commetwarebio.com Each pathway generates distinct classes of eicosanoids with specific biological functions. creative-proteomics.com

Arachidonic acid (AA), a 20-carbon omega-6 PUFA, is a key precursor for a multitude of eicosanoids. nih.govmdpi.com Stored in the sn-2 position of membrane phospholipids, AA is released upon cellular stimulation by enzymes called phospholipases A2. mdpi.comnih.govmdpi.com Once liberated, AA becomes available for metabolism by the COX, LOX, and CYP enzymes, leading to the production of prostaglandins (B1171923), thromboxanes, leukotrienes, and a variety of other lipid mediators. metwarebio.commdpi.comresearchgate.net This positions AA at a critical juncture in the inflammatory cascade and other cellular signaling events. ocl-journal.org

The cytochrome P450 (CYP) superfamily of enzymes, known for their role in metabolizing a wide range of substances, also plays a crucial part in eicosanoid synthesis. wikipedia.org Specifically, CYP epoxygenases catalyze the conversion of PUFAs, like AA, into epoxide products. wikipedia.org This action adds another layer of complexity and diversity to the eicosanoid family. wikipedia.org The CYP pathway metabolizes AA to produce two main classes of eicosanoids: hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs). creative-proteomics.comfrontiersin.org

Central Role of Arachidonic Acid (AA) in Lipid Mediator Biosynthesis

Characterization of Epoxyeicosatrienoic Acids (EETs) and Dihydroxyeicosatrienoic Acids (DHETs)

EETs are biologically active lipid mediators produced from the epoxidation of AA by CYP epoxygenases. aacrjournals.orgnih.gov These compounds are involved in various physiological processes, including the regulation of vascular tone. nih.gov EETs are generally unstable and are rapidly metabolized by soluble epoxide hydrolase (sEH) to their corresponding dihydroxyeicosatrienoic acids (DHETs), which are often considered less active. nih.govfrontiersin.orgresearchgate.netwikipedia.org

The epoxidation of arachidonic acid by CYP enzymes can occur at any of its four double bonds, resulting in four different regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. aacrjournals.orgwikipedia.orgjst.go.jp Each of these regioisomers can exist as two different enantiomers (R/S forms). frontiersin.orgwikipedia.org This structural diversity contributes to the wide range of biological activities attributed to EETs. aacrjournals.org While sometimes considered as a single class, different regioisomers can exhibit distinct biological effects. physiology.org The subsequent hydration of these EETs by sEH produces the corresponding DHET regioisomers (5,6-DHET, 8,9-DHET, 11,12-DHET, and 14,15-DHET). wikipedia.orgjst.go.jp

Among the EET regioisomers, 5,6-EET possesses a distinct metabolic fate. wikipedia.org In solution, 5,6-EET is chemically unstable and can degrade into 5,6-DHET and its δ-lactone. caymanchem.comahajournals.org This instability is attributed to the close proximity of the C-1 carboxyl group to the 5,6-epoxide, which can catalyze the hydration. ahajournals.org While sEH is a primary route for metabolizing other EETs, 5,6-EET is a relatively poor substrate for this enzyme. wikipedia.org In some cellular contexts, 5,6-EET is more readily metabolized by cyclooxygenases. wikipedia.org

Regioisomeric Complexity and Biological Significance of EETs and DHETs

Structural and Stereochemical Context of this compound

This compound is a racemic mixture that arises from the intramolecular cyclization of 5,6-DHET. Specifically, it is the δ-lactone of 5,6-DHET. ahajournals.org This lactonization process can occur spontaneously from 5,6-EET in solution. caymanchem.comcaymanchem.com The formation of the lactone is a key aspect of the 5,6-EET metabolic pathway and contributes to the chemical species present in biological systems. atsjournals.org Research has shown that this lactone form can possess significant biological activity, including potent vasodilation. ahajournals.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19-16-14-17-20(22)23-19/h6-7,9-10,12-13,18-19,21H,2-5,8,11,14-17H2,1H3/b7-6-,10-9-,13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXUUVSFGPLNBJ-QNEBEIHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC(C1CCCC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CC(C1CCCC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Enzymatic Formation Pathways of ± 5,6 Dhet Lactone

Precursor Substrate: 5,6-Epoxyeicosatrienoic Acid (5,6-EET)

The immediate precursor to (±)5,6-DHET lactone is 5,6-epoxyeicosatrienoic acid (5,6-EET), a highly reactive and biologically active lipid mediator.

Arachidonic acid, a 20-carbon polyunsaturated fatty acid with four cis double bonds, serves as the foundational substrate for the synthesis of eicosanoids, including 5,6-EET. wikipedia.org The epoxidation of arachidonic acid at the 5,6-double bond is catalyzed by a specific subset of cytochrome P450 (CYP) enzymes, known as epoxygenases. ontosight.aimdpi.com Primarily, members of the CYP2C and CYP2J families are responsible for this conversion. nih.gov These enzymes are located in the endoplasmic reticulum and introduce an epoxide group across one of the four double bonds of arachidonic acid, resulting in the formation of four different regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. wikipedia.orgnih.gov The formation of 5,6-EET is a critical initial step that channels arachidonic acid into this specific metabolic pathway, leading to the eventual production of the lactone.

Mechanisms of Lactone Formation from 5,6-EET

The conversion of 5,6-EET to this compound is a key transformation, driven by the inherent instability of the 5,6-epoxide ring. This process can occur through both spontaneous and catalyzed reactions.

In aqueous and neutral environments, 5,6-EET is chemically unstable and undergoes spontaneous intramolecular cyclization to form the δ-lactone. ahajournals.orgmdpi.com This instability is a unique characteristic of the 5,6-EET isomer compared to other EETs. ahajournals.orgnih.gov The close proximity of the C-1 carboxyl group to the 5,6-epoxide facilitates an intramolecular nucleophilic attack, leading to the formation of the more stable six-membered lactone ring. ahajournals.org This spontaneous conversion is a significant route for the formation of this compound under physiological conditions. nih.gov Studies have shown that in physiological buffer, 5,6-EET has a short half-life of approximately 8 minutes, during which it degrades into 5,6-DHET and its δ-lactone. ahajournals.orgnih.gov

The conversion of 5,6-EET to its δ-lactone isomer is significantly accelerated under acidic conditions. ahajournals.orgresearchgate.net The presence of an acid catalyst promotes the protonation of the epoxide oxygen, making the epoxide carbon more electrophilic and thus more susceptible to nucleophilic attack by the carboxyl group. ahajournals.org Research has demonstrated that in the presence of an acid like camphorsulfonic acid, both 5,6-EET and its hydrolysis product, 5,6-dihydroxyeicosatrienoic acid (5,6-DHET), are efficiently converted to the 5,6-δ-lactone. nih.govresearchgate.net This acid-catalyzed pathway ensures the rapid and efficient formation of the lactone from its precursors.

A primary reason for the conversion of 5,6-EET to its lactone is the significant increase in chemical stability. mdpi.comresearchgate.net The epoxide ring in 5,6-EET is highly strained and reactive, making the molecule susceptible to rapid hydrolysis and other reactions. ahajournals.orgnih.gov In contrast, the six-membered δ-lactone ring of this compound is thermodynamically more stable. nih.gov This enhanced stability allows the molecule to persist for longer periods in biological systems, suggesting it may act as a more reliable signaling molecule or a stable intermediate for further metabolism. The instability of 5,6-EET has posed challenges for its direct study, with the more stable lactone often being used as an indicator of its presence. nih.govresearchgate.net

Acid-Catalyzed Conversion to the δ-Lactone Isomer

Role of Epoxide Hydrolases (sEH) in DHET Generation as Precursors or Intermediates to Lactone Formation

Epoxide hydrolases are enzymes that metabolize epoxides by adding a water molecule to form the corresponding diols. nih.gov The soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of EETs, converting them to their respective dihydroxyeicosatrienoic acids (DHETs). wikipedia.orgmdpi.com This conversion is generally considered an inactivating pathway, as DHETs are often less biologically active than their parent EETs. mdpi.comnih.gov

However, 5,6-EET is a notably poor substrate for sEH. nih.govthno.org This resistance to sEH-mediated hydrolysis means that a significant portion of 5,6-EET is available to undergo the alternative metabolic fate of lactonization. researchgate.net While sEH efficiently hydrolyzes other EET isomers like 14,15-EET and 11,12-EET, its low affinity for 5,6-EET allows for the accumulation of this isomer and its subsequent spontaneous or acid-catalyzed conversion to this compound. nih.govahajournals.org Therefore, the inefficiency of sEH in metabolizing 5,6-EET is a critical factor that indirectly promotes the formation of the lactone. The resulting 5,6-DHET, which can also be formed through other means, can then be converted to the lactone under acidic conditions. researchgate.netcaymanchem.com

Data Tables

Table 1: Key Enzymes and Substrates in the Biosynthesis of this compound

Molecule TypeNameRole
Enzyme Cytochrome P450 Epoxygenases (CYP2C, CYP2J)Catalyzes the formation of 5,6-EET from arachidonic acid. wikipedia.orgnih.gov
Enzyme Soluble Epoxide Hydrolase (sEH)Metabolizes EETs to DHETs; 5,6-EET is a poor substrate. nih.govthno.org
Substrate Arachidonic AcidThe initial precursor for the synthesis of all EETs. wikipedia.org
Intermediate 5,6-Epoxyeicosatrienoic Acid (5,6-EET)The direct, unstable precursor to this compound. ontosight.ai
Product This compoundThe stable lactone formed from 5,6-EET. mdpi.com

Table 2: Comparison of 5,6-EET and this compound

Characteristic5,6-Epoxyeicosatrienoic Acid (5,6-EET)This compound
Chemical Stability Low; unstable in aqueous and acidic conditions. ahajournals.orgnih.govHigh; more stable than 5,6-EET. mdpi.comnih.gov
Primary Formation Enzymatic epoxidation of arachidonic acid by CYP450. ontosight.aimdpi.comSpontaneous or acid-catalyzed intramolecular lactonization of 5,6-EET. ahajournals.orgmdpi.com
Metabolism by sEH Poor substrate. nih.govthno.orgNot a direct substrate for sEH-mediated hydrolysis.
Half-life in Buffer Approx. 8 minutes. ahajournals.orgnih.govSignificantly longer than 5,6-EET.

Hydrolysis of 5,6-EET to 5,6-DHET

The initial step in the metabolic cascade leading to this compound is the hydrolysis of 5,6-EET. This reaction involves the opening of the epoxide ring of 5,6-EET to form the corresponding vicinal diol, 5,6-DHET. This conversion is a critical metabolic pathway that generally diminishes the biological activity of EETs. reactome.orgreactome.org

The hydrolysis is primarily catalyzed by the enzyme soluble epoxide hydrolase (sEH), also known as epoxide hydrolase 2 (EPHX2). reactome.orgresearchgate.netnih.gov This enzyme is widely distributed in various tissues, including the liver, kidney, and vasculature, and is found mainly in the cytosol. nih.gov While sEH efficiently metabolizes other EET regioisomers, 5,6-EET is considered a relatively poor substrate for this enzyme. wikipedia.orgnih.gov

In addition to enzymatic action, the hydrolysis of 5,6-EET can occur spontaneously, particularly under neutral and acidic aqueous conditions. ahajournals.org The chemical instability of 5,6-EET is a distinguishing feature among the EETs. This instability arises from the close proximity of the C-1 carboxyl group to the 5,6-epoxide, which allows the carboxyl group to act as an intramolecular acid catalyst, facilitating hydration of the epoxide ring. ahajournals.org In physiological buffer, 5,6-EET has a short half-life of approximately 8 to 10 minutes, degrading into both 5,6-DHET and its δ-lactone. ahajournals.orgresearchgate.net

Table 1: Hydrolysis of 5,6-EET to 5,6-DHET

Enzyme/ConditionSubstrateProductKey Characteristics
Soluble Epoxide Hydrolase (sEH, EPHX2)5,6-Epoxyeicosatrienoic acid (5,6-EET)5,6-Dihydroxyeicosatrienoic acid (5,6-DHET)Enzymatic conversion; 5,6-EET is a poor substrate compared to other EETs. reactome.orgwikipedia.org
Spontaneous (Non-enzymatic)5,6-Epoxyeicosatrienoic acid (5,6-EET)5,6-Dihydroxyeicosatrienoic acid (5,6-DHET)Occurs in neutral or acidic aqueous solutions due to intramolecular acid catalysis by the C-1 carboxyl group. ahajournals.org

Subsequent Lactonization of 5,6-DHET

The formation of the δ-lactone, this compound (also referred to as 5,6-δ-DHTL), is a key transformation in the metabolic pathway of 5,6-EET. This lactone is a more stable derivative compared to the chemically labile 5,6-EET. nih.gov

The process of lactonization is an intramolecular esterification. It can occur spontaneously from 5,6-EET due to its inherent instability. sci-hub.se However, research has also demonstrated that 5,6-DHET can be converted to the lactone. Under acidic conditions, such as in the presence of camphorsulfonic acid, both 5,6-EET and 5,6-DHET are converted to the 5,6-δ-lactone. researchgate.netresearchgate.net This indicates that the formation of the lactone is not exclusively a direct product of 5,6-EET degradation but can also proceed from the diol intermediate, 5,6-DHET. Conversely, the lactone can be converted back to 5,6-DHET under basic conditions, for example, by treatment with triethylamine (B128534). researchgate.netresearchgate.net This reversibility highlights a dynamic equilibrium between the diol and its lactone form, influenced by local pH.

Table 2: Formation Pathways of this compound

Precursor(s)ConditionProductMechanism
5,6-EETSpontaneous in aqueous solutionThis compoundRapid degradation and intramolecular cyclization due to chemical instability. ahajournals.orgnih.gov
5,6-EET and 5,6-DHETAcidic (e.g., camphorsulfonic acid)This compoundAcid-catalyzed intramolecular esterification (lactonization). researchgate.netresearchgate.net

Endogenous Production in Biological Systems and Tissues

The endogenous production of this compound is directly tied to the synthesis and metabolism of its precursor, 5,6-EET, which is a cytochrome P450-derived metabolite of arachidonic acid. reactome.org Consequently, the lactone is found in tissues and systems where this metabolic pathway is active.

Research has identified the presence of 5,6-EET metabolites, including the lactone, in various biological contexts. In studies using isolated, perfused rat organs, the release of 5,6-EET, measured indirectly via its conversion to 5,6-DHET, was quantified. The basal concentration in coronary perfusate was 9 ± 2 pg/ml, and in renal perfusate, it was 20 ± 5 pg/ml. researchgate.net

In the intact human lung vasculature, 5,6-EET is produced, and its metabolite, the 5,6-DHET δ-lactone, rapidly becomes the major compound detected following stimulation with a calcium ionophore. atsjournals.org This suggests that the lung is a significant site of this metabolic activity. Furthermore, studies in PON1 knockout mice have shown significantly higher levels of 5,6-DHTL compared to wild-type mice, implying that the enzyme Paraoxonase 1 (PON1) is involved in the lactone's degradation in vivo. nih.gov The presence of 5,6-EET has also been confirmed in rat red blood cells. nih.gov

Table 3: Endogenous Production and Detection of 5,6-EET and its Lactone

Biological System/TissueDetected CompoundKey Findings / Concentration
Isolated Perfused Rat Heart5,6-EET (measured as 5,6-DHET)Basal release of 9 ± 2 pg/ml. researchgate.net
Isolated Perfused Rat Kidney5,6-EET (measured as 5,6-DHET)Basal release of 20 ± 5 pg/ml. researchgate.net
Intact Human Lung Vasculature5,6-DHET δ-lactoneBecomes the major metabolite upon stimulation. atsjournals.org
Mice (in vivo)5,6-δ-DHTLLevels are significantly higher in PON1 knockout mice, suggesting PON1-mediated hydrolysis. nih.gov
Canine Coronary Arteriolesδ-lactone of 5,6-EETFound to be an extremely potent vasodilator. ahajournals.orgahajournals.org

Metabolic Fates and Interconversions of ± 5,6 Dhet Lactone

Reversion Pathways to 5,6-DHET

(±)5,6-DHET lactone exists in a dynamic equilibrium with its hydrolyzed form, 5,6-dihydroxyeicosatrienoic acid (5,6-DHET). nih.gov Under physiological conditions, the parent compound, 5,6-epoxyeicosatrienoic acid (5,6-EET), is unstable and can be converted to 5,6-DHET and its δ-lactone. nih.govahajournals.org This lactonization process can be reversed, allowing for the conversion of the lactone back to the diol. For instance, incubation of 5,6-δ-lactone with triethylamine (B128534) can result in a single product with the retention time of 5,6-DHET. researchgate.net This reversible transformation between the lactone and its corresponding diol is a key aspect of its metabolism.

The instability of 5,6-EET and its conversion to the δ-lactone or 5,6-DHET can occur with a half-life of approximately 8 minutes in aqueous buffer solutions. researchgate.net This inherent chemical lability underscores the importance of the enzymatic and non-enzymatic pathways that govern the balance between the epoxide, diol, and lactone forms.

Enzymatic Hydrolysis by Specific Lactonases

The hydrolysis of this compound is not solely a spontaneous chemical process but is also catalyzed by specific enzymes known as lactonases.

Paraoxonase 1 (PON1) has been identified as a key enzyme responsible for the hydrolysis of this compound. nih.gov PON1 is a high-density lipoprotein (HDL)-associated lactonase known for its role in protecting against atherosclerosis. nih.govresearchgate.net Research has shown that PON1 can efficiently hydrolyze this compound to its corresponding diol, 5,6-DHET. nih.gov In one study, incubation of 5,6-δ-DHTL with recombinant PON1 (rePON1) led to an 85.1±3.4% degradation of the substrate to 5,6-DHET, compared to only 12.0±8.7% hydrolysis in the absence of the enzyme. nih.gov This demonstrates that this compound is a substrate for PON1. nih.gov The lactonase activity of PON1 is not limited to hydrolysis; it has also been found to catalyze the reverse reaction, lactonization, of a range of hydroxy acids. nih.gov

Table 1: Hydrolysis of 5,6-δ-DHTL by Recombinant PON1

Condition Degradation to 5,6-DHET (%)
With rePON1 85.1 ± 3.4
Without PON1 12.0 ± 8.7

Data from a study on the degradation of 5,6-δ-DHTL. nih.gov

The activity of PON1 can be influenced by various factors, which in turn affects the levels of this compound. mdpi.comnih.gov Genetic polymorphisms in the PON1 gene, such as the Q192R variation, can lead to significant differences in serum PON1 activity among individuals. nih.gov Environmental and dietary factors can also modulate PON1 activity. nih.gov For example, certain polyphenols have been studied for their potential to modulate PON1 expression and activity. mdpi.com

A decrease in PON1 activity, as seen in PON1 knockout mice, results in significantly higher levels of 5,6-DHTL compared to wild-type mice. nih.gov This finding supports the role of PON1 in regulating the in vivo concentrations of this lactone. Furthermore, factors that inhibit PON1, such as certain oxidative stressors, could lead to an accumulation of this compound. mdpi.com Conversely, upregulation of PON1 activity would be expected to decrease its levels through enhanced hydrolysis. The interplay between PON1 activity and this compound levels is crucial in the context of vascular function, as the lactone itself has been shown to have vasodilatory properties. researchgate.netcaymanchem.com

Paraoxonase 1 (PON1) as a Lactonase for this compound

Potential for Incorporation into Complex Lipids (e.g., membrane phospholipids)

While the parent compounds, epoxyeicosatrienoic acids (EETs), are known to be incorporated into membrane phospholipids, their hydrolyzed metabolites, dihydroxyeicosatrienoic acids (DHETs), can also be esterified into these complex lipids, although generally to a lesser extent. ahajournals.orgnih.govphysiology.org This incorporation serves as a potential storage and recycling mechanism for these bioactive molecules. ahajournals.org

Studies have shown that DHETs are incorporated into vascular endothelial phospholipids. ahajournals.org Inhibition of epoxide hydrolase, the enzyme that converts EETs to DHETs, was found to increase the incorporation of EETs into phospholipid pools. nih.govphysiology.org This suggests that the conversion to DHETs, and subsequently to the lactone, may influence the extent of incorporation into membranes. Although direct evidence for the incorporation of the this compound itself is less clear, the presence of its precursor, 5,6-DHET, in glycerides circulating in lipoproteins has been suggested. nih.gov The incorporation of these eicosanoids into complex lipids can modulate endothelial function and cellular signaling. physiology.org

Subsequent Enzymatic Modifications (e.g., by cyclooxygenases to dihydroxy prostaglandins)

Following its formation, 5,6-DHET, the precursor to the lactone, can undergo further enzymatic modifications. One notable pathway involves the action of cyclooxygenase (COX) enzymes. caymanchem.combiocompare.com It has been demonstrated that 5,6-DHET can serve as a substrate for sheep seminal vesicle COX, leading to the production of 5,6-dihydroxy prostaglandin (B15479496) E₁ and F₁α metabolites in vitro. caymanchem.com

This conversion highlights a potential cross-talk between the cytochrome P450 and cyclooxygenase pathways in the metabolism of arachidonic acid. nih.govnih.gov The formation of these dihydroxy prostaglandins (B1171923) from 5,6-DHET introduces another layer of complexity to the biological activities stemming from the initial epoxidation of arachidonic acid. The biological significance of these dihydroxy prostaglandin metabolites is an area of ongoing research.

Cellular and Molecular Mechanisms of Action of ± 5,6 Dhet Lactone

Endothelium-Derived Hyperpolarizing Factor (EDHF) Activity

(±)5,6-DHET lactone is recognized as a potential EDHF, contributing to the regulation of vascular tone. nih.govresearchgate.netnih.gov EDHFs are substances released from the endothelium that cause hyperpolarization and subsequent relaxation of the underlying vascular smooth muscle cells, a crucial process for blood vessel dilation. ahajournals.org

Induction of Microvascular Dilation

Research has consistently shown that this compound is a potent inducer of vasodilation in microvessels. In isolated human microvessels, it elicits a dose-dependent dilation. nih.gov Similarly, studies on canine coronary arterioles have demonstrated its powerful vasodilatory effects. ahajournals.org This action is a key characteristic of its role as an EDHF. nih.govresearchgate.net

Endothelium-Dependency of Vasodilatory Effects

The vasodilatory effects of this compound are critically dependent on a functional endothelium. Mechanical removal of the endothelial layer in isolated human microvessels inhibits the dilation induced by this compound. nih.gov This dependency underscores the classification of this compound as an endothelium-derived factor. nih.govresearchgate.net While its primary action is endothelium-dependent, some studies on specific EETs (the precursors to DHETs) have noted direct actions on vascular smooth muscle as well. ahajournals.org

Modulation of Intracellular Ion Dynamics

The vasodilatory action of this compound is intricately linked to its ability to modulate the movement of ions, particularly calcium and potassium, within endothelial cells.

Activation of Large-Conductance Calcium-Activated Potassium (BKCa) Channels

The vasodilation induced by epoxyeicosatrienoic acids (EETs), the parent compounds of this compound, and their metabolites is often mediated by the activation of large-conductance calcium-activated potassium (BKCa) channels. ahajournals.orgahajournals.orgnih.gov Opening these channels in vascular smooth muscle cells leads to potassium efflux, hyperpolarization, and ultimately, relaxation. ahajournals.org The activity of these channels is sensitive to inhibitors like charybdotoxin (B568394) and changes in potassium concentration. ahajournals.org While direct evidence for this compound specifically targeting BKCa channels is part of the broader understanding of EET and DHET mechanisms, some studies have also implicated small and intermediate conductance KCa channels in the response to this lactone. nih.govresearchgate.net

Regulation of Endothelial Calcium Influx

A key step in the action of this compound is the increase of intracellular calcium concentration ([Ca²⁺]i) in endothelial cells. nih.govresearchgate.net This compound induces a dose-dependent rise in endothelial [Ca²⁺]i. nih.gov This elevation in calcium is a critical upstream event that leads to the activation of calcium-sensitive potassium channels and subsequent hyperpolarization. nih.govresearchgate.net The increase in intracellular calcium triggered by this compound is comparable to that induced by its precursor, 5,6-EET, and significantly higher than that caused by the hydrolytic dihydroxy isomer, 5,6-DHET. nih.gov

Involvement of Inositol (B14025) Trisphosphate (IP3) and Ryanodine-Sensitive Calcium Stores

The increase in endothelial intracellular calcium mediated by this compound involves the release of calcium from intracellular stores. nih.govresearchgate.net Research has shown that the elevation in [Ca²⁺]i is reduced by antagonists of both inositol 1,4,5-trisphosphate (IP3) receptors and ryanodine (B192298) receptors. nih.gov These receptors are located on the endoplasmic reticulum and are crucial for releasing stored calcium into the cytoplasm. frontiersin.orgnih.govnih.gov The involvement of both IP3- and ryanodine-sensitive stores suggests a complex mechanism of calcium mobilization initiated by this compound. nih.gov

Research Findings on this compound

FindingExperimental ModelKey ResultReference
Induction of VasodilationIsolated human microvesselsInduces dose-dependent vasodilation. nih.gov
Endothelium-DependencyIsolated human microvesselsVasodilation is inhibited by mechanical denudation of the endothelium. nih.gov
Calcium InfluxHuman endothelial cellsInduces a dose-dependent increase in intracellular Ca²⁺. nih.gov
Intracellular Store InvolvementHuman endothelial cellsCa²⁺ elevation is reduced by IP3 and ryanodine antagonists. nih.gov
Potency of VasodilationCanine coronary arteriolesProduces extremely potent vasodilation with an EC₅₀ in the picomolar to nanomolar range. ahajournals.org

Interaction with G Protein-Coupled Receptor (GPR) Signaling Pathways

Recent studies suggest that the vascular effects of this compound, also referred to as 5,6-diHET lactone or AA-L, are mediated through the activation of a G protein-coupled receptor (GPR) signaling pathway in endothelial cells. nih.gov This interaction is a critical initial step that triggers a cascade of intracellular events. While the specific GPR subtype that binds this compound has not been definitively identified, the downstream effects point towards the involvement of a Gq-coupled receptor. The activation of this receptor by the lactone initiates a signaling cascade that is crucial for its vasodilatory properties. nih.gov G protein-coupled receptors are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways, ultimately leading to cellular responses. mdpi.com

Following the activation of the G protein-coupled receptor, the signal is transduced to phospholipase C (PLC), a key enzyme in cellular signaling. nih.gov The activated Gαq subunit of the G protein stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). accessscience.com The production of IP3 is a pivotal step in the signaling cascade initiated by this compound. nih.gov Research has shown that the elevation of intracellular calcium ([Ca2+]i) mediated by 5,6-δ DHTL is diminished by IP3 antagonists, confirming the involvement of the PLC-IP3 pathway. nih.gov

Cross-Talk with Other Eicosanoid Pathways

The biological activities of this compound are not isolated but are part of a complex network of interactions with other eicosanoid pathways. Eicosanoids, which include prostaglandins (B1171923), leukotrienes, and epoxyeicosatrienoic acids (EETs), are signaling molecules derived from the oxidation of arachidonic acid. jst.go.jp The metabolism of arachidonic acid occurs through three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP). mdpi.com this compound is a downstream product of the CYP pathway. jst.go.jp

Influence on Endothelial Cell Function and Signaling

This compound plays a significant role in modulating endothelial cell function, primarily through its effects on intracellular calcium and vasodilation. In human endothelial cells, 5,6-δ DHTL induces a dose-dependent increase in intracellular Ca2+ ([Ca2+]i). nih.gov This elevation in calcium is a critical signal that leads to the activation of small and intermediate conductance calcium-activated potassium channels (KCa). nih.gov The subsequent efflux of potassium ions from the endothelial cells causes hyperpolarization, which is a key mechanism for vasodilation. nih.gov This process identifies 5,6-δ DHTL as a potential endothelium-derived hyperpolarizing factor (EDHF). nih.gov The vasodilation induced by 5,6-δ DHTL in isolated human microvessels is dependent on the endothelium. nih.gov

Table 1: Effects of this compound on Endothelial Cell Signaling

Cellular Event Observation Reference
Intracellular Calcium ([Ca2+]i) Induces a dose-dependent increase in [Ca2+]i in human endothelial cells. nih.gov
Potassium Channel Activation Leads to the activation of small and intermediate conductance Ca2+-activated K+ channels. nih.gov
Endothelial Hyperpolarization Causes endothelial hyperpolarization through K+ efflux. nih.gov

Modulation of Luteinizing Hormone Secretion (mechanistic insights)

The precursor to this compound, 5,6-EET, has been shown to be a potent stimulator of luteinizing hormone (LH) release from anterior pituitary cells. pnas.org While 5,6-EET is the more potent stimulator, its hydration product, 5,6-DHET, is also involved in this process. nih.govoup.com The mechanism appears to be linked to the metabolism of arachidonic acid within the pituitary gland itself, which can actively oxidize arachidonic acid to 5,6-EET and 5,6-DHET. pnas.org The stimulation of LH release by these epoxygenated arachidonic acid metabolites suggests that they are integral components of the signaling cascade initiated by luteinizing hormone-releasing hormone (LHRH). pnas.org Although this compound itself has not been directly tested in all studies, its formation from 5,6-EET and the involvement of 5,6-DHET in this process point to its potential role in the intricate regulation of LH secretion. pnas.org

Table 2: Research Findings on the Role of 5,6-EET and 5,6-DHET in Hormone Release

Compound Effect on Hormone Release Cell/Tissue Type Reference
5,6-EET Potent stimulator of somatostatin (B550006) release. Rat hypothalamic median eminence nih.govoup.com
5,6-EET Stimulates luteinizing hormone (LH) release. Rat anterior pituitary cells pnas.org
5,6-DHET Increases somatostatin release (less potent than 5,6-EET). Rat hypothalamic median eminence oup.com

Analytical Methodologies for the Detection and Quantitation of ± 5,6 Dhet Lactone

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation and analysis of (±)5,6-DHET lactone from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purification and analysis of this compound. Reverse-phase HPLC is particularly useful for selectively purifying the lactone. researchgate.netnih.gov In one method, after the conversion of 5,6-EET and 5,6-dihydroxyeicosatrienoic acid (5,6-DHET) to the 5,6-δ-lactone, the lactone is purified using reverse-phase HPLC. researchgate.netnih.gov The compound can be detected using UV absorbance, for example at a wavelength of 205 nm. researchgate.netnih.gov In acidic conditions, such as in the presence of camphorsulfonic acid, both 5,6-EET and 5,6-DHET can be converted to a single peak that co-elutes with an authentic 5,6-δ-lactone standard. researchgate.netnih.gov

It is important to note that 5,6-EET is unstable in aqueous buffers and degrades to the 5,6-δ-lactone and 5,6-DHET with a half-life of approximately 8 minutes in oxygenated Krebs' buffer. researchgate.netnih.gov This inherent instability necessitates careful sample handling and often involves the conversion to the more stable lactone form for accurate quantification.

Gas Chromatography (GC) for Resolution of Regioisomers

Gas Chromatography (GC) is a powerful technique for resolving regioisomers of dihydroxyeicosatrienoic acids (DHETs), which are related to this compound. While the four regioisomers of epoxyeicosatrienoic acids (EETs) are difficult to resolve directly by GC, their hydrolysis to DHETs allows for their separation. sci-hub.se Specifically, the 5,6-DHET regioisomer can be resolved after its conversion to the δ-lactone. sci-hub.se This conversion allows for the chromatographic separation of what would otherwise be a co-eluting compound. sci-hub.se

Ultra-High Performance Liquid Chromatography (UHPLC) for Improved Throughput and Sensitivity

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages in terms of speed and sensitivity for the analysis of eicosanoids, including this compound. lcms.cz UHPLC systems, often coupled with mass spectrometry, can provide comprehensive profiling of a large number of eicosanoids simultaneously. lcms.cz In one study, a UHPLC/MS/MS system was used to develop a simultaneous detection method for 50 eicosanoids. lcms.cz While most compounds were detected, this compound was noted as an exception in this particular multi-analyte method. lcms.cz

Another study utilized a UPLC-QTOF/MS-based metabolomic analysis of plasma, which successfully identified (±)5,6-DHET. cabidigitallibrary.orgchula.ac.th This highlights the capability of UHPLC-based methods for detecting related compounds in complex biological samples. cabidigitallibrary.orgchula.ac.th Furthermore, a sensitive UPLC-MS/MS quantitation method was developed for cytochrome P450 mediated arachidonic acid metabolites, which improved the detection of the unstable 5,6-EET by preserving it through derivatization. nih.gov This derivatization prevents the formation of the 5,6-δ-lactone, thereby enhancing the measurement of the parent compound. nih.gov

Mass Spectrometric Detection and Characterization

Mass spectrometry (MS) is a critical tool for the sensitive and specific detection and characterization of this compound and its precursors.

Gas Chromatography-Mass Spectrometry (GC-MS) with Specific Ion Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the quantification of eicosanoids. For the analysis of 5,6-EET, an indirect method involving its conversion to 5,6-DHET via the lactone intermediate is often employed. researchgate.netnih.gov After purification of the lactone by HPLC and subsequent conversion to 5,6-DHET, the compound is derivatized and analyzed by GC-MS. researchgate.netnih.gov Specific ion monitoring is used to enhance sensitivity and selectivity. researchgate.net For instance, a standard curve can be generated by monitoring the ratio of the endogenous compound (d0) to a deuterated internal standard (d8). researchgate.net In one method, the ions monitored were m/z 481 for endogenous 5,6-DHT and m/z 489 for the d8-labeled internal standard. researchgate.netresearchgate.net This approach allows for the detection of picogram levels of the analyte. researchgate.net

The conversion to the lactone and subsequent derivatization is advantageous as it allows for more sensitive detection compared to the analysis of the underivatized compound. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Comprehensive Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a cornerstone for the comprehensive analysis of lipid mediators, including this compound. shimadzu.com This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. shimadzu.com Selected reaction monitoring (SRM) is a common acquisition mode used in LC-MS/MS for quantitative analysis, although a large number of SRMs can sometimes compromise sensitivity. lcms.cz

Several LC-MS/MS methods have been developed for the simultaneous analysis of a wide array of eicosanoids. lcms.czshimadzu.com In these methods, lactone species, including this compound, are typically detected in positive ion mode. lcms.cz One comprehensive method package for lipid mediators includes (±)5,6-DHET-lactone in its list of 158 target compounds. shimadzu.com Another study aiming for comprehensive detection of eicosanoids utilized a UHPLC/MS/MS system with optimized SRMs. lcms.cz While this particular method did not detect this compound, it successfully identified numerous other eicosanoids, demonstrating the platform's potential. lcms.cz

The table below summarizes the analytical methodologies discussed:

Analytical Technique Application for this compound Key Findings Citations
HPLC Purification and analysisReverse-phase HPLC effectively purifies the lactone; UV detection at 205 nm. researchgate.net, nih.gov
GC Resolution of regioisomersConversion to the δ-lactone allows for GC resolution of the 5,6-DHET regioisomer. sci-hub.se
UHPLC Improved throughput and sensitivityCapable of detecting related compounds in complex matrices; can be part of large-scale eicosanoid profiling. lcms.cz, cabidigitallibrary.org, nih.gov, chula.ac.th
GC-MS Specific ion monitoring for quantitationIndirect quantification of 5,6-EET via conversion to the lactone and then 5,6-DHET; highly sensitive with specific ion monitoring. researchgate.net, nih.gov, researchgate.net, mdpi.com
LC-MS/MS Comprehensive profilingEnables simultaneous analysis of numerous lipid mediators; lactones are typically detected in positive ion mode. lcms.cz, shimadzu.com, shimadzu.com

Compound Names

Application of Single Ion Monitoring (SIM) and Selected Reaction Monitoring (SRM)

Single Ion Monitoring (SIM) and Selected Reaction Monitoring (SRM) are powerful mass spectrometry techniques that enhance the sensitivity and selectivity of quantitative analysis, making them well-suited for detecting trace levels of eicosanoids like this compound and its precursors. taylorandfrancis.com

In SIM mode, the mass spectrometer is set to detect only a few specific ion masses instead of scanning the entire mass range. taylorandfrancis.com This targeted approach increases the dwell time on the ions of interest, significantly improving the signal-to-noise ratio and lowering detection limits. taylorandfrancis.com For instance, in a gas chromatography-mass spectrometry (GC-MS) analysis, SIM can be used to quantify specific derivatives of 5,6-DHET. researchgate.net One study used SIM to monitor the d0/d8 ratio of derivatized 5,6-DHET for creating a standard curve. researchgate.net

SRM, also known as Multiple Reaction Monitoring (MRM), offers even greater specificity and is a gold standard for quantitative proteomics and metabolomics. cuni.czresearchgate.net This technique, typically performed on a triple quadrupole mass spectrometer, involves two stages of mass filtering. cuni.cz A specific precursor ion (e.g., the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell (second quadrupole), and then a specific fragment ion is selected in the third quadrupole. cuni.cz The specific precursor-to-product ion pair is called a "transition." cuni.cz This dual-filtering process dramatically reduces background noise and chemical interference, providing exceptional sensitivity and reliability for quantifying low-abundance analytes in complex mixtures like plasma or tissue extracts. cuni.cznih.gov

While many eicosanoids are analyzed in negative ion mode, SRM in positive ion mode has been specifically optimized for lactone species, including presumably this compound. lcms.cz In comprehensive eicosanoid profiling, SRM is used to maximize sensitivity for numerous analytes simultaneously. nih.govlcms.cz For example, specific SRM transitions are defined for various DHETs, EETs, and HETEs after derivatization, allowing for their precise quantification. nih.gov

TechniquePrincipleApplication to this compound Analysis
Single Ion Monitoring (SIM) The mass spectrometer monitors only a few specific m/z values corresponding to target ions.Used in GC-MS to quantify derivatized 5,6-DHET (precursor to the lactone) by monitoring specific ion masses, enhancing sensitivity. taylorandfrancis.comresearchgate.net
Selected Reaction Monitoring (SRM) A specific precursor ion is selected, fragmented, and a specific product ion is monitored. This "transition" is highly specific to the analyte.Considered the gold standard for quantification. cuni.cz Positive mode SRM is specifically applied to lactone species for improved detection in complex samples. nih.govlcms.cz

Polarity Considerations in MS Detection (e.g., positive mode for lactones)

The polarity setting in mass spectrometry—positive or negative ion mode—is a critical parameter that significantly influences the ionization efficiency and, consequently, the detection sensitivity of an analyte. For eicosanoids, which typically contain a carboxylic acid group, analysis is often performed in negative ion mode via electrospray ionization (ESI), detecting the deprotonated molecule [M-H]⁻. mdpi.com

However, for certain analytes, including lactones, detection in positive ion mode can be more advantageous. lcms.cz Research on the comprehensive analysis of eicosanoids has shown that while most compounds are detected in negative mode, positive mode SRM is specifically optimized for lactone species. lcms.cz This suggests that this compound would be preferentially analyzed in positive ion mode to achieve optimal response.

Furthermore, derivatization strategies are often employed to intentionally reverse the charge of the analyte. By converting the native carboxylic acid of an eicosanoid to a cationic derivative, analysis is shifted to positive ion mode. nih.govnih.gov This "charge reversal" derivatization can enhance sensitivity by 10- to 20-fold compared to negative mode detection of the underivatized compound. nih.govresearchgate.net This approach not only improves signal intensity but also enhances the stability of labile metabolites. nih.gov

Strategies for Sample Preparation and Derivatization

Effective sample preparation is paramount for the reliable analysis of this compound, primarily because its direct precursor, 5,6-EET, is notoriously unstable. nih.gov Strategies focus on converting the labile precursors to the more stable lactone form and employing derivatization techniques to boost sensitivity and chromatographic performance.

Conversion of 5,6-DHET and 5,6-EET to the Lactone for Enhanced Quantitation and Stability

A key challenge in quantifying 5,6-EET is its rapid degradation in aqueous solutions to 5,6-DHET and the this compound. nih.govcaymanchem.com The half-life of 5,6-EET in physiological buffer can be as short as 8 minutes. nih.govahajournals.org This instability is due to the close proximity of the C-1 carboxyl group to the 5,6-epoxide, which facilitates intramolecular acid-catalyzed hydration. ahajournals.orgmdpi.com

To overcome this, a common and effective analytical strategy is to intentionally convert all 5,6-EET and 5,6-DHET in a sample into the single, more stable this compound. researchgate.netnih.gov This conversion simplifies quantification by measuring a single, stable analyte as a proxy for the total amount of its precursors. The conversion can be achieved by treating the sample with an acid, such as camphorsulfonic acid. researchgate.netnih.gov This process allows for the selective purification of the lactone via methods like reverse-phase HPLC. researchgate.net Subsequently, for certain analytical methods like GC-MS, the purified lactone can be converted back to 5,6-DHET to allow for convenient derivatization. researchgate.netnih.gov This multi-step process of conversion, purification, and potential reconversion provides a robust and sensitive method for measuring 5,6-EET levels in complex biological samples. researchgate.netbertin-bioreagent.com

Derivatization Methods (e.g., Pentafluorobenzyl Esters, AMPP Functionalization) for Improved Sensitivity and Resolution

Derivatization is a chemical modification technique used to improve the analytical properties of a compound. For this compound and its related eicosanoids, derivatization is employed to enhance volatility for GC analysis, and to increase ionization efficiency and sensitivity for MS analysis. researchgate.netnih.gov

Pentafluorobenzyl (PFB) Esters: PFB bromide is a derivatizing agent that targets carboxylic acid groups. In the context of 5,6-DHET analysis, after the lactone is converted back to the diol (5,6-DHET), the carboxylic acid can be derivatized to a PFB ester. researchgate.net This allows for highly sensitive detection using GC-MS with electron capture negative ionization. nih.gov This method has been used to identify EETs in femtogram-to-picogram quantities after their conversion to DHETs. nih.gov However, some studies note that PFB derivatization can lead to lower sensitivity with certain mass spectrometry setups compared to other methods. mdpi.com

AMPP Functionalization: A more recent and powerful strategy, particularly for LC-MS/MS, is charge-reversal derivatization using N-(4-aminomethylphenyl)pyridinium (AMPP). nih.govnih.gov AMPP reacts with the carboxylic acid of eicosanoids to form a cationic amide derivative. nih.govresearchgate.net This has several advantages:

Enhanced Sensitivity: It allows for detection in positive ion mode ESI-MS, which can be 10- to 20-fold more sensitive than detecting the underivatized analytes in negative mode. nih.govnih.gov

Improved Stability: AMPP functionalization has been shown to preserve labile eicosanoids like 5,6-EET, preventing its degradation to the lactone or DHET during analysis. nih.gov

Specificity: The AMPP derivatives produce characteristic fragmentation patterns in tandem MS, which aids in the specific and sensitive quantification of the target analytes. nih.govnih.gov

Derivatization MethodTarget Functional GroupAnalytical PlatformBenefit
Pentafluorobenzyl (PFB) Ester Carboxylic AcidGC-MSEnhances sensitivity via electron capture negative ionization. researchgate.netnih.gov
N-(4-aminomethylphenyl)pyridinium (AMPP) Carboxylic AcidLC-MS/MSCharge-reversal to a cation improves sensitivity (10-20x) in positive ion mode and enhances the stability of labile precursors like 5,6-EET. nih.govnih.govresearchgate.net

Stability Considerations During Analytical Procedures

The chemical stability of the analytes is a critical factor throughout the entire analytical workflow, from sample collection and storage to extraction and final measurement. For the 5,6-EET/DHET/lactone system, stability is a primary concern.

As previously noted, 5,6-EET is the least stable of the EET regioisomers. ahajournals.org It readily undergoes intramolecular cyclization to form the more stable this compound, especially under neutral or acidic aqueous conditions. ahajournals.orgmdpi.com In oxygenated buffer, 5,6-EET degrades with a half-life of approximately 8 minutes, forming both the lactone and 5,6-DHET. researchgate.netnih.gov This inherent instability necessitates careful sample handling. To mitigate degradation, samples are often processed quickly at low temperatures, and stabilizing agents may be added.

The conversion to the this compound is often leveraged as an analytical strategy because the lactone itself is significantly more stable than its 5,6-epoxide precursor. researchgate.netahajournals.org Similarly, the diol form, 5,6-DHET, is also more stable than 5,6-EET. caymanchem.comcaymanchem.com

Derivatization can also be a crucial step for stabilization. Esterification of the C-1 carboxyl group on 5,6-EET (e.g., forming a methyl ester) greatly stabilizes the compound by preventing the intramolecular catalysis of epoxide hydrolysis. ahajournals.org Likewise, AMPP derivatization preserves the structure of 5,6-EET during the analytical process. nih.gov Therefore, analytical methods must either account for the degradation of 5,6-EET by converting it entirely to the lactone for measurement or prevent its degradation through derivatization. researchgate.netnih.gov

Future Directions in ± 5,6 Dhet Lactone Academic Research

Unraveling Comprehensive Metabolic Networks Involving (±)5,6-DHET Lactone

Future research is poised to significantly expand our understanding of the metabolic networks in which this compound participates. This compound is a stable metabolite of 5,6-epoxyeicosatrienoic acid (5,6-EET), a product of arachidonic acid metabolism by cytochrome P450 (CYP) epoxygenases. nih.govcreative-proteomics.com Under physiological conditions, 5,6-EET is unstable and readily converts to its δ-lactone form, this compound. nih.govahajournals.orgresearchgate.net This lactonization is a key step, as it allows the molecule to evade degradation by soluble epoxide hydrolase (sEH), a primary route for the inactivation of other EETs. nih.govcreative-proteomics.com

A crucial area of investigation is the identification and characterization of enzymes responsible for the hydrolysis of this compound. Recent evidence points to paraoxonase 1 (PON1), an HDL-associated lactonase, as a potential candidate. nih.gov Studies have shown that recombinant PON1 can degrade this compound to 5,6-dihydroxyeicosatrienoic acid (5,6-DHET). nih.gov Further research is needed to confirm this interaction in vivo and to explore the potential involvement of other lactonases.

Moreover, the interplay between the metabolism of this compound and other lipid signaling pathways warrants deeper investigation. For instance, its precursor, 5,6-EET, can be metabolized by cyclooxygenase (COX) enzymes to form epoxy-prostaglandins, which have their own distinct biological activities. nih.gov Understanding how the formation of this compound influences the availability of 5,6-EET for these alternative pathways will provide a more complete picture of its metabolic significance. The integration of data on this compound with broader lipidomic and metabolomic studies will be essential to map its connections to pathways such as fatty acid biosynthesis and the metabolism of other eicosanoids. cabidigitallibrary.org

Identification of Specific Receptor Targets Beyond Ion Channels

While the effects of some eicosanoids are mediated through ion channels, there is a growing interest in identifying specific G-protein coupled receptors (GPCRs) and other non-ion channel targets for this compound and its related compounds. Recent studies have begun to shed light on this area. For example, the lactone derived from eicosapentaenoic acid (EPA), 5,6-diHETE lactone (EPA-L), has been shown to mediate vasodilation by activating an endothelial G-protein-coupled receptor (GPR)-phospholipase C (PLC)-IP3 signaling pathway. nih.gov This finding suggests that lactone oxylipins, including this compound, may represent a novel class of ligands for GPCRs. nih.gov

Future research should focus on systematically screening for receptors that bind to this compound with high affinity and specificity. This could involve techniques such as radioligand binding assays, affinity chromatography, and cell-based reporter assays using libraries of known and orphan GPCRs. The identification of a specific receptor would be a significant breakthrough, enabling a more detailed dissection of its downstream signaling cascades and physiological functions. researchgate.net

It is also important to consider that the biological effects of this compound may not be exclusively receptor-mediated. Like other lipid mediators, it could potentially interact with and modulate the activity of intracellular proteins, including enzymes and transcription factors. A comprehensive approach that combines receptor-based studies with investigations into non-receptor-mediated mechanisms will be crucial for a complete understanding of its biological roles.

Advanced Imaging and In Situ Detection Technologies for Spatiotemporal Dynamics

A major challenge in studying lipid mediators like this compound is their low concentration and transient nature in biological systems. purdue.edupurdue.edu The development and application of advanced imaging and detection technologies are therefore critical for visualizing its spatiotemporal dynamics within cells and tissues.

Mass spectrometry imaging (MSI) techniques, such as Nano-DESI (Nanospray Desorption Electrospray Ionization), hold great promise for the label-free spatial characterization of eicosanoids. purdue.edupurdue.edu By using selected ion monitoring (SIM), the signal-to-noise ratio for low-abundance lipids can be significantly increased, allowing for their detection and localization within tissue sections. purdue.edupurdue.edu This approach could be adapted to specifically image this compound and its metabolites, providing valuable insights into their distribution in different organs and subcellular compartments. creative-proteomics.com

Another innovative technique is the EicosaCell assay, which utilizes immunofluorescence to detect newly synthesized eicosanoids at their sites of formation. nih.gov This method involves covalently cross-linking the carboxyl groups of eicosanoids to adjacent proteins, effectively immobilizing them for subsequent detection with specific antibodies. nih.gov While this technique has been successfully applied to prostaglandins (B1171923) and leukotrienes, its adaptation for this compound could provide direct evidence of its synthesis and localization within cellular compartments like the perinuclear envelope or lipid bodies. nih.gov

Future advancements in these and other imaging modalities, such as high-resolution mass spectrometry (HRMS) and imaging mass spectrometry (IMS), will be instrumental in elucidating the precise cellular and subcellular locations where this compound is produced and exerts its effects. creative-proteomics.commetwarebio.com

Integration with Systems Biology and Lipidomics Approaches to Elucidate Broader Biological Roles

To fully comprehend the biological significance of this compound, it is essential to move beyond a single-molecule focus and integrate its study into a broader systems biology framework. This involves combining targeted analysis of this compound with comprehensive lipidomics and metabolomics approaches to map its interactions within complex biological networks. cabidigitallibrary.orgshimadzu.com

Metabolomics platforms, which allow for the simultaneous analysis of a wide range of metabolites, can reveal correlations between the levels of this compound and other metabolic pathways. cabidigitallibrary.orgshimadzu.com For example, studies in yaks have shown alterations in the levels of (±)5,6-DHET in response to changes in altitude, suggesting a role in adaptation to hypoxia. cabidigitallibrary.org By applying these untargeted approaches to various physiological and pathological models, researchers can identify novel pathways and biological processes influenced by this compound.

The integration of lipidomics data with genomics, transcriptomics, and proteomics (multi-omics) will provide a more holistic view of the regulatory networks governed by this lipid mediator. shimadzu.com For instance, identifying changes in gene expression or protein phosphorylation that correlate with fluctuations in this compound levels can help to uncover its downstream signaling targets and functional consequences. This systems-level understanding is crucial for elucidating its role in complex processes such as inflammation, cardiovascular function, and metabolic regulation. frontiersin.org

Exploration of Stereoisomer-Specific Activities and Mechanisms

This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers (stereoisomers that are mirror images of each other). A critical and often overlooked aspect of its biology is the potential for these individual stereoisomers to have different biological activities and mechanisms of action. It is well-established that the different regioisomers of EETs can have distinct and sometimes opposing effects. ahajournals.org Similarly, the stereochemistry of this compound could be a key determinant of its biological function.

Future research should prioritize the chiral separation of the enantiomers of this compound to allow for the investigation of their individual properties. This will require the development and application of advanced chromatographic techniques capable of resolving these stereoisomers. Once separated, the individual enantiomers can be tested in various biological assays to determine if they exhibit differences in their potency, efficacy, or mechanism of action.

For example, docking studies have suggested that the (S)-enantiomer of 5,6-δ-DHTL may interact preferentially with the catalytic region of PON1. nih.gov Experimental validation of this finding and the extension of such studies to other potential targets, including receptors, will be essential. Elucidating the stereoisomer-specific activities of this compound will not only provide a more refined understanding of its biology but also have important implications for the potential development of stereochemically pure therapeutic agents.

Q & A

Basic Research Questions

Q. How do researchers address the instability of 5,6-EET and its conversion to 5,6-DHET lactone during experimental workflows?

  • Methodological Answer : Due to the proximity of the epoxide group to the carboxylic acid in 5,6-EET, spontaneous lactonization to (±)5,6-DHET lactone occurs in physiological buffers. To mitigate this, protocols recommend immediate sample processing, stabilization at low temperatures (e.g., -80°C), and use of alkaline conditions to minimize lactone formation during extraction. Quantification often requires accounting for both 5,6-EET and its degradation products via GC-MS or LC-MS/MS, with correction factors applied for lactone hydrolysis .

Q. What analytical techniques are optimal for resolving and quantifying this compound and its precursors?

  • Methodological Answer : Capillary electrophoresis (CE) with trimethyl-β-cyclodextrin and acetonitrile additives achieves baseline resolution of EET/DHET regioisomers, including 5,6-DHET lactone, with sensitivity down to 10 pg . GC-MS is preferred for lactone quantification after derivatization, while LC-MS/MS allows direct detection of underivatized metabolites. Careful validation is required due to overlapping retention times and ion fragmentation patterns with other eicosanoids .

Q. How does the metabolic pathway of 5,6-EET differ from other EET regioisomers in vivo?

  • Methodological Answer : Unlike 8,9-, 11,12-, and 14,15-EETs, 5,6-EET is primarily degraded non-enzymatically to this compound rather than via soluble epoxide hydrolase (sEH). This unique pathway necessitates distinct analytical approaches, such as monitoring lactone levels in tissue homogenates and avoiding sEH inhibitors in studies focused on 5,6-EET .

Advanced Research Questions

Q. How do contradictions arise in functional studies of this compound, particularly in vascular and inflammatory models?

  • Methodological Answer : Discrepancies stem from lactone instability and context-dependent effects. For example, this compound induces vasodilation in isolated coronary arterioles (41–100% inhibition at 0.01–100 pM) but may exhibit pro-inflammatory effects in macrophages under oxidative stress. Studies must standardize lactone purity (e.g., via HPLC) and validate biological activity using calcium flux assays or vasoreactivity models .

Q. What strategies are employed to differentiate enzymatic vs. non-enzymatic contributions to this compound formation in complex biological systems?

  • Methodological Answer : Researchers use sEH knockout models or inhibitors (e.g., AUDA) to isolate non-enzymatic lactonization. In murine inflammation models, sEH inhibition reduces 14,15-, 11,12-, and 8,9-DHETs but has minimal impact on 5,6-DHET lactone, confirming its spontaneous formation . Isotopic labeling of arachidonic acid in microsomal incubations further distinguishes CYP450-mediated EET synthesis from lactone artifacts .

Q. How does this compound modulate intracellular signaling pathways, and what experimental controls are critical for mechanistic studies?

  • Methodological Answer : this compound increases intracellular calcium in human microvessels via TRPV4 channels, validated using channel antagonists (e.g., HC-067047). Controls include parallel dosing with stable EET regioisomers (e.g., 14,15-EET) and lactone hydrolysis products (5,6-DHET) to isolate lactone-specific effects. RNA-seq or phosphoproteomics can identify downstream targets, but lactone stability must be monitored throughout assays .

Q. Why is 5,6-DHET lactone frequently excluded from pooled eicosanoid analyses, and how does this impact data interpretation?

  • Methodological Answer : Due to its instability and non-enzymatic origin, 5,6-DHET lactone is often omitted in meta-analyses of CYP450/sEH pathways, potentially underestimating the role of 5,6-EET in pathologies like spinal cord injury (SCI). In SCI models, 5,6-DHET lactone levels rise at 48 h post-injury, suggesting delayed CYP2C/J activation. Researchers should report lactone concentrations separately and use multiplex assays to capture its unique kinetics .

Methodological Best Practices

  • Sample Handling : Store samples in methanol at -80°C to prevent lactonization. Avoid repeated freeze-thaw cycles .
  • Quantification : Use deuterated internal standards (e.g., d₄-5,6-EET) to correct for matrix effects in MS-based workflows .
  • Functional Studies : Include lactone hydrolysis controls (e.g., mild alkali treatment) to confirm bioactivity is lactone-specific .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.